molecular formula C19H18N4O5S B2888166 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide CAS No. 1251624-75-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide

Cat. No.: B2888166
CAS No.: 1251624-75-5
M. Wt: 414.44
InChI Key: BCPGDIVYYLIOOU-UHFFFAOYSA-N
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Description

    Reagents: Methyl iodide, potassium carbonate

    Conditions: Room temperature, acetone as solvent

    Reaction: Alkylation to introduce the methyl group at the nitrogen atom

  • Step 3: Formation of the Piperazine Derivative

      Reagents: 1-propylpiperazine, succinic anhydride

      Conditions: Reflux in toluene

      Reaction: Acylation to form the piperazine derivative

  • Step 4: Final Coupling Reaction

      Reagents: Pyrrolidine-1-carbonyl chloride

      Conditions: Room temperature, dichloromethane as solvent

      Reaction: Coupling reaction to introduce the pyrrolidine-1-carbonyl group

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide typically involves multi-step organic reactions

    • Step 1: Formation of the Pyrazolopyridine Core

        Reagents: 3-aminopyridine, hydrazine hydrate

        Conditions: Reflux in ethanol

        Reaction: Cyclization to form the pyrazolopyridine core

    Chemical Reactions Analysis

    Types of Reactions

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

      Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in methanol

      Substitution: Alkyl halides in the presence of a base like sodium hydride

    Major Products Formed

      Oxidation: Formation of oxo derivatives

      Reduction: Formation of alcohol derivatives

      Substitution: Formation of substituted piperazine and pyrrolidine derivatives

    Scientific Research Applications

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound in the development of drugs targeting neurological disorders.

      Biological Studies: Investigation of its effects on cellular pathways and receptor binding.

      Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

    Mechanism of Action

    The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-methyl-5-[4-oxo-4-(4-methylpiperazin-1-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
    • 1-methyl-5-[4-oxo-4-(4-ethylpiperazin-1-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Uniqueness

    The unique structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide, such as the specific substitution pattern on the piperazine and pyrrolidine rings, contribute to its distinct pharmacological profile. This makes it a valuable compound for further research and development in various scientific fields.

    Properties

    IUPAC Name

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18N4O5S/c1-2-5-22-17(25)11-29-15-9-20-23(19(26)18(15)22)10-16(24)21-12-3-4-13-14(8-12)28-7-6-27-13/h2-4,8-9H,1,5-7,10-11H2,(H,21,24)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BCPGDIVYYLIOOU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18N4O5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    414.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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